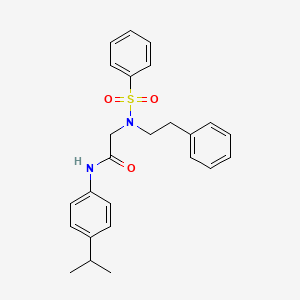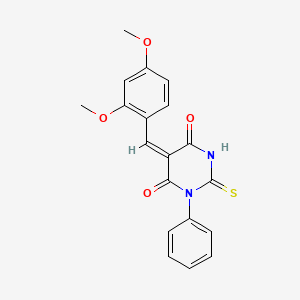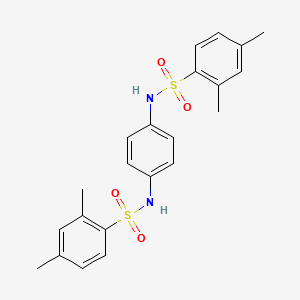
N~1~-(4-isopropylphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-isopropylphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community. This compound has been synthesized using a unique method and has been found to have potential applications in scientific research. In
作用机制
The mechanism of action of Compound X is not fully understood. It has been found to bind to the GABA-A receptor, which is involved in the regulation of anxiety and mood. Additionally, it has been found to modulate the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. Further research is needed to fully understand the mechanism of action of Compound X.
Biochemical and Physiological Effects
Compound X has been found to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that has an inhibitory effect on neuronal activity. Additionally, Compound X has been found to decrease the activity of voltage-gated sodium channels, which can lead to a decrease in the excitability of neurons. These effects contribute to the anxiolytic, antidepressant, and anticonvulsant properties of Compound X.
实验室实验的优点和局限性
One advantage of using Compound X in lab experiments is its high purity. The synthesis method has been optimized to yield high purity Compound X, which is important for reproducibility and accuracy of experimental results. Additionally, Compound X has been found to have a low toxicity profile, making it a safe compound to use in lab experiments. One limitation of using Compound X is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research on Compound X. One direction is to further investigate its mechanism of action, particularly its interaction with the GABA-A receptor and voltage-gated sodium channels. Additionally, research can be conducted to investigate the potential therapeutic applications of Compound X in neurological disorders such as anxiety, depression, and epilepsy. Finally, further optimization of the synthesis method can be explored to increase the yield of Compound X and improve its solubility in water.
Conclusion
Compound X is a novel chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method has been optimized to yield high purity Compound X, which has been found to have anxiolytic, antidepressant, and anticonvulsant properties. Further research is needed to fully understand the mechanism of action of Compound X and its potential therapeutic applications.
合成方法
Compound X has been synthesized using a novel method that involves the reaction of N-(4-isopropylphenyl)glycinamide with 2-bromo-1-phenylethane and sodium phenylsulfinate. The reaction yields N~1~-(4-isopropylphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, which is then purified using column chromatography. This synthesis method has been optimized and has been found to yield high purity Compound X.
科学研究应用
Compound X has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression. Additionally, Compound X has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Its potential as a therapeutic agent for neurological disorders makes it an interesting compound for further research.
属性
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-20(2)22-13-15-23(16-14-22)26-25(28)19-27(18-17-21-9-5-3-6-10-21)31(29,30)24-11-7-4-8-12-24/h3-16,20H,17-19H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBJWFDNIGUOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopropyl-4-methoxy-2-({1-[1-methyl-2-(4-methylphenyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5985833.png)
![2-(4-ethoxybenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985840.png)
![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5985847.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5985850.png)
![2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5985858.png)

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide](/img/structure/B5985887.png)
![2-{4-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5985892.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-butenamide](/img/structure/B5985907.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5985921.png)
![4-{4-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5985926.png)

![3-(3-fluorophenyl)-4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-piperazinone](/img/structure/B5985931.png)
